Thallium(I) sulfate

Description

Properties

IUPAC Name |

thallium(1+);sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.2Tl/c1-5(2,3)4;;/h(H2,1,2,3,4);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQVHRVITVLIRD-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

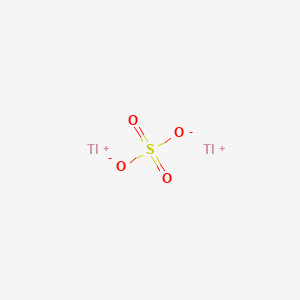

[O-]S(=O)(=O)[O-].[Tl+].[Tl+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Tl2SO4, O4STl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | THALLIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | THALLIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0336 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Thallium(I) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thallium(I)_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10031-59-1 (Parent), 7446-18-6 (di-thallium(+1) salt) | |

| Record name | Dithallium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thallium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1024336 | |

| Record name | Thallium (I) sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thallium sulfate appears as odorless white rhomboid prisms or a dense white powder. Density 6.77 g / cm3. Melting point 1170 °F (632 °C). Extremely toxic by ingestion. Very toxic by skin absorption and ingestion. A slow acting cumulative poison. Used as a rat poison, and an ant bait. Also used for analysis (testing for iodine in the presence of chlorine) and ozonometry. Not registered as a pesticide in the U.S., Colorless or white odorless solid; Soluble in water; [ICSC] Colorless odorless crystalline solid; [MSDSonline], WHITE OR COLOURLESS CRYSTALS. | |

| Record name | THALLIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thallium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5032 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THALLIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0336 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes (EPA, 1998), Decomposes | |

| Details | Weast, R.C. (ed.) Handbook of Chemistry and Physics. 67th ed. Boca Raton, FL: CRC Press, Inc., 1986-87., p. B-138 | |

| Record name | THALLIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Weast, R.C. (ed.) Handbook of Chemistry and Physics. 67th ed. Boca Raton, FL: CRC Press, Inc., 1986-87., p. B-138 | |

| Record name | THALLIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6057 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in 100 ml water at 0 °C: 2.70 g, at 20 °C: 4.87 g, at 100 °C: 18.45 g, 48.7 g/l @ 15 °C; 191.4 g/l @ 100 °C, Solubility in water, g/100ml at 20 °C: 4.87 (moderate) | |

| Details | Clayton, G. D. and F. E. Clayton (eds.). Patty's Industrial Hygiene and Toxicology: Volume 2A, 2B, 2C: Toxicology. 3rd ed. New York: John Wiley Sons, 1981-1982., p. 1917 | |

| Record name | THALLIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6057 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Clayton, G. D. and F. E. Clayton (eds.). Patty's Industrial Hygiene and Toxicology: Volume 2A, 2B, 2C: Toxicology. 3rd ed. New York: John Wiley Sons, 1981-1982., p. 1917 | |

| Record name | DITHALLIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Clayton, G. D. and F. E. Clayton (eds.). Patty's Industrial Hygiene and Toxicology: Volume 2A, 2B, 2C: Toxicology. 3rd ed. New York: John Wiley Sons, 1981-1982., p. 1917 | |

| Record name | THALLIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0336 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

6.77 (EPA, 1998) - Denser than water; will sink, 6.77, 6.77 g/cm³ | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 4-90 | |

| Record name | THALLIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 4-90 | |

| Record name | THALLIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6057 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 4-90 | |

| Record name | DITHALLIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 4-90 | |

| Record name | THALLIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0336 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Inappreciable (EPA, 1998), Zero | |

| Details | Hartley, D. and H. Kidd (eds.). The Agrochemicals Handbook. Old Woking, Surrey, United Kingdom: Royal Society of Chemistry/Unwin Brothers Ltd., 1983., p. A390/Oct 83 | |

| Record name | THALLIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Hartley, D. and H. Kidd (eds.). The Agrochemicals Handbook. Old Woking, Surrey, United Kingdom: Royal Society of Chemistry/Unwin Brothers Ltd., 1983., p. A390/Oct 83 | |

| Record name | THALLIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6057 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, rhomboid prisms, Colorless ... solid, White rhomboid crystals, Colorless, dense powder | |

CAS No. |

7446-18-6; 10031-59-1, 7446-18-6, 10031-59-1 | |

| Record name | THALLIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dithallium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thallium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, thallium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thallium (I) sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dithallium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THALLOUS SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9F9QIR12T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THALLIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6057 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DITHALLIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THALLIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0336 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1170 °F (EPA, 1998), 632 °C | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 4-90 | |

| Record name | THALLIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 4-90 | |

| Record name | THALLIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6057 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 4-90 | |

| Record name | DITHALLIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 4-90 | |

| Record name | THALLIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0336 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Thallium(I) Sulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ref: Tl₂SO₄

Abstract

This technical guide provides an in-depth overview of the core chemical and physical properties of Thallium(I) sulfate (Tl₂SO₄). It is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who require detailed and accurate information on this compound. This document includes tabulated quantitative data, detailed experimental protocols for property determination, and visual representations of key processes and relationships to ensure clarity and ease of use.

Introduction

This compound, also known as thallous sulfate, is an inorganic compound with the chemical formula Tl₂SO₄.[1] It is a salt of thallium in its +1 oxidation state.[2] Historically, it has been used in various applications, including as a rodenticide and in medical treatments, though these uses have been largely discontinued due to its high toxicity.[2][3] In contemporary research and industrial settings, this compound serves as a source of the thallium(I) ion (Tl⁺) and is a precursor in the synthesis of other thallium compounds, such as thallium(I) sulfide, which has applications in electronics due to its photoconductive properties.[2][4] A thorough understanding of its chemical and physical properties is crucial for its safe handling and effective utilization in research and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value |

| Chemical Formula | Tl₂SO₄ |

| Molar Mass | 504.83 g/mol |

| Appearance | White, odorless, crystalline solid (prisms or powder)[2][5] |

| Density | 6.77 g/cm³ at 25 °C[2][5] |

| Melting Point | 632 °C (1170 °F; 905 K)[2][5] |

| Boiling Point | Decomposes upon heating[5] |

| Crystal Structure | Orthorhombic (isostructural with K₂SO₄)[2] |

Table 2: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 2.70 |

| 20 | 4.87[2] |

| 100 | 18.45 |

Experimental Protocols

This section details the methodologies for determining the key physical properties of this compound. These protocols are based on standard laboratory practices.

Determination of Melting Point

The melting point of this compound can be determined using a capillary melting point apparatus.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[6]

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is placed in a capillary tube and packed to a height of 2-3 mm by tapping the sealed end on a hard surface.[7]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate. For an unknown sample, a rapid initial heating can be used to determine an approximate melting range. For a more precise measurement, the heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.[7]

-

Observation: The temperature at which the first liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range provides an indication of purity.[6]

Determination of Density

The density of solid this compound can be determined by the liquid displacement method (Archimedes' principle).[8][9]

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer[8]

-

A liquid in which this compound is insoluble (e.g., a saturated solution of this compound in water, or a non-reactive organic solvent)

-

Spatula

Procedure:

-

Mass Measurement: A known mass of this compound is accurately weighed on an analytical balance.

-

Volume Measurement by Displacement:

-

A known volume of the displacement liquid is placed in a graduated cylinder.

-

The weighed this compound sample is carefully added to the graduated cylinder, ensuring no loss of material and no splashing of the liquid.

-

The new volume of the liquid is recorded. The difference between the initial and final volumes represents the volume of the this compound sample.[9]

-

-

Calculation: The density (ρ) is calculated using the formula: ρ = mass / volume

Determination of Solubility in Water

The solubility of this compound at a specific temperature can be determined by preparing a saturated solution and measuring the concentration of the dissolved salt.

Apparatus:

-

Constant temperature water bath

-

Erlenmeyer flasks with stoppers

-

Analytical balance

-

Filtration apparatus (e.g., Buchner funnel and filter paper)

-

Volumetric flasks and pipettes

-

Evaporating dish

-

Oven

Procedure:

-

Saturation: An excess amount of this compound is added to a known volume of deionized water in an Erlenmeyer flask.

-

Equilibration: The flask is securely stoppered and placed in a constant temperature water bath. The solution is agitated (e.g., with a magnetic stirrer) for a sufficient period to ensure equilibrium is reached (typically several hours).

-

Filtration: A known volume of the saturated solution is carefully withdrawn, avoiding any undissolved solid, and filtered to remove any suspended particles. The filtration should be performed at the same temperature as the equilibration to prevent precipitation or further dissolution.

-

Concentration Determination:

-

A precise volume of the clear, saturated filtrate is transferred to a pre-weighed evaporating dish.

-

The solvent (water) is evaporated by gentle heating in an oven until a constant weight of the dry this compound is obtained.

-

The mass of the dissolved this compound is determined by subtracting the weight of the empty evaporating dish.

-

-

Calculation: The solubility is expressed as grams of solute per 100 mL of solvent.

Crystal Structure Determination

The crystal structure of this compound is determined using single-crystal X-ray diffraction.[10]

Apparatus:

-

Single-crystal X-ray diffractometer

-

X-ray source (e.g., Mo Kα radiation)

-

Goniometer

-

Detector (e.g., CCD or CMOS detector)

-

Cryo-cooling system (optional)

Procedure:

-

Crystal Growth: A high-quality single crystal of this compound is grown, typically by slow evaporation of a saturated aqueous solution.[11]

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is rotated, and the diffraction pattern of X-rays is collected by the detector at various orientations.[12]

-

Data Processing and Structure Solution: The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell parameters and space group. The positions of the atoms within the crystal lattice are then determined by solving the phase problem and refining the structural model.[13]

Reactivity and Chemical Behavior

-

Thermal Decomposition: When heated to decomposition, this compound emits highly toxic fumes of thallium and sulfur oxides.[5]

-

Reaction with Acids: this compound dissolves in acids.

-

Redox Reactions: this compound can participate in redox reactions. The Tl⁺ ion can be oxidized to the Tl³⁺ state by strong oxidizing agents.

-

Precipitation Reactions: this compound is a source of Tl⁺ ions in aqueous solutions and can be used in precipitation reactions to form other insoluble thallium(I) salts, such as thallium(I) halides and chromate.[4][14]

Synthesis

This compound is typically synthesized by the reaction of metallic thallium with sulfuric acid.[2]

Reaction: 2 Tl(s) + H₂SO₄(aq) → Tl₂SO₄(aq) + H₂(g)

The resulting solution is then concentrated and cooled to crystallize the this compound. An alternative laboratory preparation involves the use of nitric acid to facilitate the dissolution of thallium metal in sulfuric acid.[15] Another method involves the electrochemical dissolution of a thallium electrode in a sulfuric acid solution.

Safety and Handling

This compound is extremely toxic and must be handled with extreme caution.[16][17][18]

-

Routes of Exposure: Ingestion, inhalation, and skin absorption.[17]

-

Toxicity: It is a potent cumulative poison. The toxic effects are due to the thallium(I) ion, which can interfere with essential biological processes by mimicking alkali metal cations like K⁺.[1][2]

-

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory, including:

-

Handling Procedures: All work with this compound should be conducted in a well-ventilated chemical fume hood.[19] Avoid creating dust. All spills must be cleaned up immediately by trained personnel.

-

Storage: Store in a cool, dry, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[16][19] The storage area should be clearly labeled with a warning of high toxicity.[19]

-

Disposal: All this compound waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[19]

Visualizations

Diagram 1: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Diagram 2: Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Conclusion

This technical guide has provided a detailed summary of the chemical and physical properties of this compound, along with standardized experimental protocols for their determination. The high toxicity of this compound necessitates strict adherence to the outlined safety and handling procedures. The information presented herein is intended to support the safe and effective use of this compound in scientific research and development.

References

- 1. Thallium Sulfate - Molecule of the Month - July 2018 (HTML version) [chm.bris.ac.uk]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. benchchem.com [benchchem.com]

- 5. Thallous sulfate | Tl2SO4 | CID 24833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mt.com [mt.com]

- 9. wjec.co.uk [wjec.co.uk]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Experimental methods for x-ray diffraction – Crystallographic Growth [ebooks.inflibnet.ac.in]

- 14. Thallium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Thallium - ESPI Metals [espimetals.com]

- 17. benchchem.com [benchchem.com]

- 18. nj.gov [nj.gov]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Preparation of Thallium(I) Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of Thallium(I) sulfate (Tl₂SO₄). It is intended for a technical audience and details the primary synthetic routes, experimental protocols, and critical safety considerations. Due to the extreme toxicity of thallium compounds, all handling and synthesis should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment and engineering controls.

Physicochemical Properties of this compound

This compound is a colorless, odorless, and tasteless crystalline solid. It is soluble in water and its toxicity is primarily due to the thallium(I) cation. A summary of its key properties is presented in Table 1.

| Property | Value |

| Chemical Formula | Tl₂SO₄ |

| Molar Mass | 504.83 g/mol |

| Appearance | White prisms or a dense white powder |

| Density | 6.77 g/cm³ |

| Melting Point | 632 °C (1,170 °F; 905 K) |

| Solubility in Water | 2.70 g/100 mL (0 °C)4.87 g/100 mL (20 °C)18.45 g/100 mL (100 °C) |

| Crystal Structure | Rhomboid, isomorphous with K₂SO₄ |

| Toxicity (LD₅₀, rat, oral) | 16 mg/kg |

Synthesis of this compound

This compound can be prepared by several methods, most commonly involving the reaction of a thallium(I) source with sulfuric acid. The choice of starting material may depend on its availability and the desired purity of the final product.

Synthesis from Thallium Metal

The most direct method for the synthesis of this compound is the reaction of thallium metal with sulfuric acid. The reaction proceeds as follows:

2 Tl(s) + H₂SO₄(aq) → Tl₂SO₄(aq) + H₂(g)

This reaction can be slow, and heating is often required to increase the rate of dissolution. The addition of a small amount of nitric acid can act as a catalyst to speed up the reaction.

Materials:

-

Thallium metal (ingots or granules)

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

-

Nitric acid (HNO₃, optional catalyst)

Equipment:

-

Fume hood

-

Heating mantle with a stirrer

-

Reaction flask with a reflux condenser

-

Beakers, graduated cylinders

-

Filtration apparatus (e.g., Büchner funnel)

-

Crystallizing dish

Procedure:

-

In a fume hood, carefully place a known quantity of thallium metal into a reaction flask.

-

Slowly add a stoichiometric amount of dilute sulfuric acid to the flask. The reaction can be slow.

-

To increase the reaction rate, gently heat the mixture with stirring. A reflux condenser should be fitted to the flask to prevent the loss of solvent.

-

Optionally, a few drops of concentrated nitric acid can be added to catalyze the reaction. Monitor the reaction for the evolution of hydrogen gas.

-

Continue heating and stirring until all the thallium metal has dissolved.

-

Once the reaction is complete, allow the solution to cool.

-

Filter the hot solution to remove any unreacted metal or impurities.

-

Transfer the clear filtrate to a crystallizing dish and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of this compound.

-

Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry in a desiccator.

Synthesis from Thallium(I) Carbonate

An alternative method involves the neutralization of Thallium(I) carbonate with sulfuric acid. This method avoids the handling of flammable hydrogen gas.

Tl₂CO₃(s) + H₂SO₄(aq) → Tl₂SO₄(aq) + H₂O(l) + CO₂(g)

Materials:

-

Thallium(I) carbonate (Tl₂CO₃)

-

Dilute sulfuric acid (H₂SO₄)

-

Deionized water

Equipment:

-

Fume hood

-

Beaker or flask with a magnetic stirrer

-

Filtration apparatus

-

Crystallizing dish

Procedure:

-

In a fume hood, dissolve a known quantity of Thallium(I) carbonate in a minimal amount of warm deionized water in a beaker with stirring.

-

Slowly and carefully add a stoichiometric amount of dilute sulfuric acid to the Thallium(I) carbonate solution. Effervescence will occur due to the release of carbon dioxide.

-

Continue adding sulfuric acid until the effervescence ceases, indicating the completion of the reaction.

-

Gently heat the solution to ensure the reaction goes to completion and to concentrate the solution.

-

Filter the hot solution to remove any impurities.

-

Transfer the filtrate to a crystallizing dish and allow it to cool to induce crystallization.

-

Collect the crystals by filtration, wash with cold deionized water, and dry.

Synthesis from Thallium(I) Oxide

Thallium(I) oxide can also be used as a starting material, reacting with sulfuric acid in a neutralization reaction.

Tl₂O(s) + H₂SO₄(aq) → Tl₂SO₄(aq) + H₂O(l)

Materials:

-

Thallium(I) oxide (Tl₂O)

-

Dilute sulfuric acid (H₂SO₄)

-

Deionized water

Equipment:

-

Fume hood

-

Beaker or flask with a magnetic stirrer

-

Filtration apparatus

-

Crystallizing dish

Procedure:

-

In a fume hood, suspend a known quantity of Thallium(I) oxide in deionized water in a beaker with stirring.

-

Slowly add a stoichiometric amount of dilute sulfuric acid to the suspension.

-

Stir the mixture until all the Thallium(I) oxide has dissolved, indicating the formation of this compound. Gentle heating may be applied to facilitate the reaction.

-

Filter the resulting solution to remove any insoluble impurities.

-

Concentrate the filtrate by gentle heating and then allow it to cool for crystallization.

-

Isolate the this compound crystals by filtration, wash with a small amount of cold deionized water, and dry.

Visualizations of Synthetic Pathways and Workflow

The following diagrams illustrate the synthesis routes and a general experimental workflow for the preparation of this compound.

Caption: Synthetic pathways to this compound.

Caption: General experimental workflow for this compound synthesis.

Safety and Handling

Thallium and its compounds are extremely toxic and are cumulative poisons. They can be absorbed through the skin, by inhalation of dust, or by ingestion. Extreme caution must be exercised at all times.

-

Engineering Controls: All work with thallium compounds must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

-

Eye Protection: Chemical safety goggles and a face shield must be worn.

-

Lab Coat: A dedicated lab coat should be worn and decontaminated regularly.

-

Respiratory Protection: A NIOSH-approved respirator with a P100 filter should be used when handling powders or if there is a risk of aerosol generation.

-

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling thallium compounds, even if gloves were worn.

-

Spills: In case of a spill, evacuate the area. If trained, cover solid spills with a damp paper towel to avoid raising dust and use an appropriate absorbent for liquid spills. All cleanup materials must be treated as hazardous waste.

-

Waste Disposal: All thallium-containing waste, including contaminated PPE and glassware, must be collected in clearly labeled, sealed containers and disposed of as hazardous waste according to institutional and governmental regulations. Do not dispose of thallium waste down the drain.

Purification and Characterization

The primary method of purification for this compound is recrystallization from water. Due to its significant increase in solubility at higher temperatures, this is an effective technique.

Characterization of the final product can be performed using various analytical techniques:

-

Melting Point Determination: To confirm the identity and purity of the compound.

-

X-ray Diffraction (XRD): To verify the crystal structure.

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): To determine the thallium content and assess for metallic impurities.

Conclusion

The synthesis of this compound can be achieved through several straightforward acid-base or redox reactions. The choice of the synthetic route depends on the available starting materials and the scale of the preparation. The paramount consideration in all procedures involving thallium compounds is the implementation of rigorous safety protocols to prevent exposure due to their high toxicity. The detailed protocols and data presented in this guide are intended to assist researchers in the safe and effective preparation of this compound for their scientific endeavors.

Unraveling the Solid-State Architecture of Thallium(I) Sulfate: A Technical Guide

For Immediate Release

Thallium(I) sulfate (Tl₂SO₄), a compound of significant interest in chemical synthesis and materials science, possesses a well-defined crystal structure that dictates its physical and chemical properties. This technical guide provides an in-depth analysis of its crystal structure and molecular geometry, tailored for researchers, scientists, and professionals in drug development.

Crystal Structure and Molecular Geometry

This compound crystallizes in the orthorhombic system, adopting the same structure as the β-form of potassium sulfate (β-K₂SO₄).[1] The ambient-temperature form, β-Tl₂SO₄, is characterized by the space group P n a m.[2] This structure consists of isolated sulfate tetrahedra and two crystallographically distinct thallium(I) cations.

The sulfate ion (SO₄²⁻) maintains its characteristic tetrahedral geometry. The sulfur atom is covalently bonded to four oxygen atoms. The thallium(I) ions are positioned in the crystal lattice and exhibit two different coordination environments. One thallium site is coordinated to nine oxygen atoms, while the other is coordinated to eleven oxygen atoms, forming complex polyhedra.[1] A notable feature of this crystal structure is that, with the exception of one oxygen atom, all other atoms are located on mirror planes.[1]

Crystallographic Data

The following table summarizes the key crystallographic data for the low-temperature β-form of this compound.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P n a m |

| a | 7.821 Å |

| b | 10.63 Å |

| c | 5.934 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

Data obtained from the work of Pannetier & Gaultier (1966).[2]

Coordination Environment

The coordination of the thallium(I) and sulfate ions is a critical aspect of the crystal structure. The diagram below illustrates the logical relationship between the central ions and their coordinating oxygen atoms.

Experimental Protocols

The determination of the crystal structure of this compound is typically achieved through single-crystal X-ray diffraction. The general workflow for such an analysis is outlined below.

References

Solubility Profile of Thallium(I) Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Thallium(I) sulfate (Tl₂SO₄) in various solvents. The information presented herein is intended to support research, development, and safety protocols within the scientific and pharmaceutical communities. This compound is a highly toxic inorganic compound, and all handling should be conducted with appropriate personal protective equipment and engineering controls.

Quantitative Solubility Data

The solubility of this compound is significantly dependent on the solvent and temperature. The most well-documented data pertains to its solubility in water, which increases with temperature.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 0 | 2.70[1][2] |

| Water | 20 | 4.87[1][2][3] |

| Water | 100 | 18.45[1][2] |

Information regarding the solubility of this compound in other solvents is primarily qualitative. It is generally described as being soluble in dilute acids and having low solubility in most organic solvents.

| Solvent | Solubility |

| Dilute Acids (e.g., H₂SO₄, HNO₃) | Soluble[4] |

| Ethanol | Low Solubility |

| Methanol | Low Solubility |

| Acetone | Insoluble or Very Low Solubility[5] |

Experimental Protocol: Determination of this compound Solubility via the Isothermal Saturation Method

The following is a detailed methodology for determining the solubility of this compound in a given solvent using the isothermal saturation and gravimetric analysis method. This protocol is a synthesis of established methods for determining the solubility of inorganic salts.

1. Objective:

To determine the saturation solubility of this compound in a specific solvent at a constant temperature.

2. Materials:

-

This compound (analytical grade)

-

Solvent of interest (e.g., deionized water, ethanol, dilute sulfuric acid)

-

Constant temperature water bath or incubator

-

Erlenmeyer flasks with stoppers

-

Magnetic stirrer and stir bars

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

Pre-weighed, dry weighing bottles

-

Analytical balance (readable to 0.0001 g)

-

Drying oven

-

Desiccator

-

Appropriate Personal Protective Equipment (PPE): double gloves, safety goggles, lab coat, and a respirator with a P100 filter when handling the solid.

3. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to an Erlenmeyer flask containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Place a magnetic stir bar in the flask, stopper it, and place it in a constant temperature water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous stirring. This ensures that the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, cease stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed (if the temperature is above ambient) syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry weighing bottle. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the weighing bottle containing the filtered saturated solution.

-

Place the weighing bottle with the solution in a drying oven set to a temperature that will evaporate the solvent without decomposing the this compound (e.g., 100-110°C for aqueous solutions).

-

Dry the sample to a constant weight. This is achieved when consecutive weighings, after periods of cooling in a desiccator, show a negligible change in mass.

-

Record the final mass of the weighing bottle containing the dry this compound residue.

-

4. Data Analysis:

-

Mass of the solvent:

-

Mass of solvent = (Mass of weighing bottle + solution) - (Mass of weighing bottle + dry residue)

-

-

Mass of dissolved this compound:

-

Mass of dissolved Tl₂SO₄ = (Mass of weighing bottle + dry residue) - (Mass of empty weighing bottle)

-

-

Solubility Calculation:

-

Solubility ( g/100 g solvent) = (Mass of dissolved Tl₂SO₄ / Mass of solvent) x 100

-

Experimental Workflow Visualization

The following diagram illustrates the key stages of the isothermal saturation method for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

References

- 1. Thallous sulfate | Tl2SO4 | CID 24833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Thallium Sulfate - Molecule of the Month - July 2018 (HTML version) [chm.bris.ac.uk]

- 4. americanelements.com [americanelements.com]

- 5. TABLE 3-2, Physical and Chemical Properties of Thallium and Compoundsa - Toxicological Profile for Thallium - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Analysis of Thallium(I) Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analysis of Thallium(I) Sulfate (Tl₂SO₄). It is designed to be a valuable resource for researchers and professionals requiring in-depth information on the characterization of this highly toxic, inorganic compound. This document details the theoretical basis for its spectroscopic properties, presents available data, and outlines detailed experimental protocols.

Introduction to this compound

This compound is a white, crystalline solid that is soluble in water. It is an ionic compound consisting of two thallium(I) cations (Tl⁺) and one sulfate anion (SO₄²⁻). Understanding its structure is key to interpreting its spectroscopic data. Tl₂SO₄ is isostructural with potassium sulfate (K₂SO₄), crystallizing in the orthorhombic space group Pnma (D₂ₕ¹⁶). In this structure, the sulfate ions occupy sites of Cₛ symmetry. This reduction from the ideal tetrahedral (Tₐ) symmetry of a free sulfate ion has significant implications for its vibrational spectra, as it lifts the degeneracy of certain vibrational modes.

Vibrational Spectroscopy: Infrared and Raman Analysis

Vibrational spectroscopy is a powerful tool for probing the structure and bonding within a molecule or crystal lattice. For this compound, the focus is on the internal vibrational modes of the sulfate anion.

Theoretical Framework: The Sulfate Ion

A free sulfate ion (SO₄²⁻) has tetrahedral (Tₐ) symmetry and possesses four fundamental vibrational modes:

-

ν₁ (A₁): Symmetric stretch (~981 cm⁻¹) - Raman active only.

-

ν₂ (E): Symmetric bend (~451 cm⁻¹) - Raman active only.

-

ν₃ (F₂): Asymmetric stretch (~1104 cm⁻¹) - Both IR and Raman active.

-

ν₄ (F₂): Asymmetric bend (~613 cm⁻¹) - Both IR and Raman active.

In the solid state, the crystal lattice environment of this compound lowers the site symmetry of the sulfate ion to Cₛ. According to group theory, this reduction in symmetry causes the degenerate E and F₂ modes to split and makes the formally Raman-only ν₁ and ν₂ modes become active in the infrared spectrum.

The following diagram illustrates the correlation between the point group of the free ion, the site group within the crystal, and the resulting activity of the vibrational modes.

Caption: Correlation diagram showing the splitting of sulfate vibrational modes from Td to Cs symmetry.

Infrared (IR) Spectroscopy

The infrared spectrum of solid this compound is dominated by the vibrations of the sulfate ion. Seminal work by Baran and Aymonino analyzed the S-O stretching region, interpreting the spectrum based on the low site symmetry of the sulfate ion in the orthorhombic lattice.[1]

Data Presentation: Infrared Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Activity |

| ~975 | ν₁ (A') | IR, Raman |

| ~450, ~465 | ν₂ (A', A'') | IR, Raman |

| ~1090, ~1110, ~1140 | ν₃ (2A', A'') | IR, Raman |

| ~610, ~625 | ν₄ (2A', A'') | IR, Raman |

| Note: The exact peak positions are based on the analysis presented by Baran and Aymonino and general data for solid sulfates. Specific, high-resolution data for Tl₂SO₄ was not available in the searched literature. |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While specific experimental Raman data for this compound is not widely published, the predicted spectrum based on its crystal structure would show active modes corresponding to the Cₛ site symmetry, as detailed in the table above. The symmetric stretching mode (ν₁) is expected to be particularly strong and sharp.

Experimental Protocols: Vibrational Spectroscopy

A generalized workflow for the vibrational analysis of a solid sample like this compound is presented below.

Caption: General experimental workflow for vibrational spectroscopy of solid this compound.

Methodology for Attenuated Total Reflectance (ATR)-IR Spectroscopy:

-

Sample Preparation: A small amount of finely ground this compound powder is placed directly onto the ATR crystal (e.g., diamond).

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is recorded, typically by co-adding multiple scans (e.g., 32 or 64) at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Methodology for Raman Spectroscopy:

-

Sample Preparation: A small amount of this compound powder is placed in a glass capillary tube or pressed into a pellet.

-

Data Acquisition: The sample is placed in the spectrometer's sample holder. A laser (e.g., 532 nm or 785 nm) is focused on the sample. The scattered light is collected and dispersed onto a CCD detector. The spectrum is typically acquired over a range of Raman shifts (e.g., 100-1400 cm⁻¹) with an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR can provide detailed information about the local environment of specific nuclei. For this compound, the most informative nucleus is ²⁰⁵Tl .

Theoretical Framework: ²⁰⁵Tl NMR

Thallium has two NMR-active isotopes, ²⁰³Tl and ²⁰⁵Tl, both with a nuclear spin of I = 1/2. ²⁰⁵Tl is generally preferred due to its higher natural abundance (~70.5%) and slightly higher gyromagnetic ratio, making it more sensitive.[2] The chemical shift of ²⁰⁵Tl is highly sensitive to its chemical environment, spanning a very wide range (over 7000 ppm).[3] For Tl(I) compounds, the chemical shift range is typically around 3000 ppm.[3]

While no specific solid-state ²⁰⁵Tl NMR data for this compound has been found in the surveyed literature, computational studies on various Tl(I) compounds suggest that the chemical shift is highly dependent on the coordination environment and the nature of the counter-ion.[4]

Data Presentation: Predicted ²⁰⁵Tl NMR Parameters

| Parameter | Expected Range/Value | Comments |

| Chemical Shift (δ) | Highly variable; likely in the Tl(I) region. | Dependent on crystal packing and electronic environment. An experimental value is needed for confirmation. |

| Coupling | No significant scalar coupling expected. | Dipolar coupling would be averaged out by Magic Angle Spinning (MAS). |

| Note: This table is predictive as no experimental solid-state NMR data for Tl₂SO₄ was found. |

Experimental Protocols: Solid-State NMR

Methodology for Solid-State ²⁰⁵Tl NMR:

-

Sample Preparation: Finely powdered this compound is packed into an MAS rotor (e.g., 4 mm or 7 mm diameter).

-

Data Acquisition: The rotor is placed in the solid-state NMR probe. The experiment is performed on a high-field NMR spectrometer. A single-pulse excitation or a cross-polarization sequence could be used. The sample is spun at a moderate to fast MAS rate (e.g., 5-15 kHz) to average anisotropic interactions. The ²⁰⁵Tl spectrum is acquired with an appropriate relaxation delay and number of scans to achieve a good signal-to-noise ratio. Chemical shifts would be referenced externally, for example, to a saturated aqueous solution of TlNO₃.[3]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a sample's surface.

Theoretical Framework: XPS of Tl₂SO₄

An XPS spectrum of this compound would show characteristic peaks for Thallium (Tl), Sulfur (S), and Oxygen (O). The binding energy of these core-level electrons provides information about their oxidation states.

-

Tl 4f: The Tl 4f region will show a doublet (4f₇/₂ and 4f₅/₂) due to spin-orbit coupling. For Tl(I) compounds, the Tl 4f₇/₂ peak is expected around 118-119 eV.

-

S 2p: The S 2p peak for a sulfate is expected in the range of 168-170 eV, indicative of the +6 oxidation state of sulfur.

-

O 1s: The O 1s peak for a sulfate typically appears around 532-533 eV.

Data Presentation: Expected XPS Binding Energies

| Core Level | Expected Binding Energy (eV) | Comments |

| Tl 4f₇/₂ | ~118 - 119 | Consistent with the Tl⁺ oxidation state. |

| S 2p₃/₂ | ~169 - 170 | Characteristic of the S⁶⁺ oxidation state in a sulfate environment. |

| O 1s | ~532 - 533 | Represents oxygen in the sulfate anion. |

| Note: These values are based on typical binding energies for thallium(I) compounds and sulfates, as specific high-resolution XPS data for Tl₂SO₄ was not found in the searched literature. |

Experimental Protocols: XPS

Methodology for XPS:

-

Sample Preparation: A small amount of this compound powder is pressed onto a sample holder, often using indium foil or double-sided carbon tape.

-

Data Acquisition: The sample is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument. A monochromatic X-ray source (typically Al Kα, 1486.6 eV) irradiates the sample. The kinetic energy of the emitted photoelectrons is measured by a hemispherical analyzer. Survey scans are first run to identify all elements present. High-resolution scans are then performed over the specific core level regions (Tl 4f, S 2p, O 1s) to determine chemical states accurately. Charge compensation using a low-energy electron flood gun is necessary due to the insulating nature of the salt. Binding energies are typically referenced to the adventitious carbon C 1s peak at 284.8 eV.

Summary and Conclusion

References

Thermodynamic Properties of Thallium(I) Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thallium(I) sulfate (Tl₂SO₄), a highly toxic inorganic compound, has garnered scientific interest due to the unique properties of the thallium ion and its applications in specialized fields, including as a precursor for materials with high electrical conductivity upon exposure to infrared light. A thorough understanding of its thermodynamic properties is crucial for its application in research and for ensuring safety in its handling and disposal. This technical guide provides a comprehensive overview of the key thermodynamic data for this compound, details the experimental protocols for their determination, and illustrates the fundamental relationships governing these properties.

Core Thermodynamic Data

The fundamental thermodynamic properties of this compound at standard conditions (298.15 K and 1 bar) are summarized below. These values are essential for predicting the compound's stability and reactivity.

| Property | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation | ΔH°f | -931.8[1] | kJ/mol |

| Standard Molar Gibbs Free Energy of Formation | ΔG°f | -830.4[1] | kJ/mol |

| Standard Molar Entropy | S° | 230.5[1] | J/mol·K |

Physical and Thermophysical Properties

A selection of key physical and thermophysical properties of this compound are presented in the table below. These properties are critical for experimental design and material handling.

| Property | Value | Units |

| Molar Mass | 504.83[2] | g/mol |

| Appearance | White prisms or dense white powder[2] | - |

| Density | 6.77[2] | g/cm³ |

| Melting Point | 632 (905)[2] | °C (K) |

| Solubility in Water (0 °C) | 2.70[2] | g/100 mL |

| Solubility in Water (20 °C) | 4.87[2] | g/100 mL |

| Solubility in Water (100 °C) | 18.45[2] | g/100 mL |

Interrelation of Thermodynamic Properties

The fundamental thermodynamic properties—Gibbs free energy (G), enthalpy (H), and entropy (S)—are interrelated through the Gibbs free energy equation. This relationship is crucial for understanding the spontaneity of chemical processes. The change in Gibbs free energy (ΔG) for a reaction at a constant temperature (T) is given by the equation: ΔG = ΔH - TΔS. A negative ΔG indicates a spontaneous process, while a positive ΔG indicates a non-spontaneous process.

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on precise calorimetric measurements. Below are detailed methodologies for key experimental procedures.

Determination of Standard Enthalpy of Formation (ΔH°f) by Calorimetry

The standard enthalpy of formation of a salt like this compound can be determined indirectly using solution calorimetry and applying Hess's Law. This involves measuring the enthalpy changes of a series of reactions that, when summed, yield the formation reaction of the compound from its elements in their standard states.

Principle: Hess's Law states that the total enthalpy change for a reaction is independent of the pathway taken. By measuring the heats of solution of the reactants and products, one can construct a thermochemical cycle to calculate the enthalpy of formation.

Apparatus:

-

Isoperibol or isothermal solution calorimeter

-

High-precision thermometer (e.g., Beckmann thermometer or a digital thermometer with high resolution)

-

Stirrer

-

Balance with high accuracy

-

Volumetric glassware

Procedure:

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by performing a reaction with a known enthalpy change or by electrical calibration.

-

Heat of Solution of Thallium Metal: A precisely weighed sample of pure thallium metal is dissolved in a known volume of an appropriate acidic solution (e.g., dilute sulfuric acid) within the calorimeter. The temperature change is meticulously recorded to determine the enthalpy of this reaction.

-

Heat of Solution of this compound: A precisely weighed sample of this compound is dissolved in the same solvent system within the calorimeter, and the accompanying temperature change is measured to find its enthalpy of solution.

-

Thermochemical Cycle Construction: A thermochemical cycle is designed to relate the measured heats of reaction to the standard enthalpy of formation of this compound.

-

Calculation: Using the measured enthalpy changes and the known standard enthalpies of formation of the other species in the reactions (e.g., aqueous sulfate ions), the standard enthalpy of formation of this compound is calculated via Hess's Law.[3][4]

Determination of Standard Molar Entropy (S°)

The standard molar entropy of a solid is determined by measuring its heat capacity as a function of temperature from as close to absolute zero as possible up to the standard temperature of 298.15 K.

Principle: According to the Third Law of Thermodynamics, the entropy of a perfect crystal at absolute zero is zero. The absolute entropy at a given temperature is then the integral of (Cp/T)dT from 0 K to that temperature, accounting for the entropy changes at any phase transitions.

Apparatus:

-

Low-temperature adiabatic calorimeter

-

Cryostat (e.g., using liquid helium or nitrogen)

-

High-precision temperature and energy input measurement devices

Procedure:

-

Sample Preparation: A pure, crystalline sample of this compound is prepared and placed in the calorimeter.

-

Heat Capacity Measurements: The heat capacity (Cp) of the sample is measured at small temperature increments starting from a very low temperature (e.g., near 0 K) up to and beyond 298.15 K.

-

Data Integration: The standard molar entropy at 298.15 K is calculated by numerically integrating the experimental data of Cp/T versus T from 0 K to 298.15 K.

-

Phase Transitions: If any phase transitions occur below 298.15 K, the enthalpy of each transition (ΔH_trans) is measured, and the entropy change (ΔS_trans = ΔH_trans / T_trans) is added to the integral.

Determination of Specific Heat Capacity by the Method of Mixtures

A simpler, though less precise, method for determining the heat capacity of a solid at a specific temperature is the method of mixtures.

Principle: This method is based on the principle of conservation of energy. A heated solid is placed in a cooler liquid (usually water) in a calorimeter. The heat lost by the solid is equal to the heat gained by the liquid and the calorimeter, assuming no heat loss to the surroundings.[5][6][7]

Apparatus:

-

Calorimeter with a stirrer and lid

-

Thermometer

-

Balance

-

Heating apparatus (e.g., a hypsometer or a water bath)[5]

Procedure:

-

A known mass of this compound is heated to a specific, uniform temperature.[6]

-

A known mass of water at a known initial temperature is placed in the calorimeter.[6]

-

The heated this compound is quickly transferred to the water in the calorimeter.[6]

-

The mixture is stirred until a final, stable temperature is reached.[6]

-

By equating the heat lost by the solid to the heat gained by the water and the calorimeter, the specific heat capacity of this compound can be calculated.[6]

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Enthalpy Changes by Calorimetry [wwwchem.uwimona.edu.jm]

- 4. web.colby.edu [web.colby.edu]

- 5. byjus.com [byjus.com]

- 6. fctemis.org [fctemis.org]

- 7. practical physics: experiment 24: SPECIFIC HEAT CAPACITY OF SOLID [johnwellphy1.blogspot.com]

Unveiling Thallium(I) Sulfate: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the historical context surrounding the discovery of thallium and the subsequent characterization and utilization of its univalent sulfate salt, thallium(I) sulfate. From its initial spectral identification in the crucible of 19th-century chemistry to its notorious application as a potent rodenticide, this document traces the scientific journey of a compound at the intersection of discovery, utility, and severe toxicity. Detailed experimental protocols from the era of its discovery are presented, alongside quantitative data on the physical and chemical properties of both the element and its sulfate. Furthermore, this guide visualizes the key experimental workflows and historical timelines, offering a comprehensive resource for understanding the origins and early understanding of this significant inorganic compound.

Historical Context and Discovery of Thallium

The discovery of thallium in 1861 is a compelling narrative of independent scientific inquiry, technological innovation, and professional rivalry. The element was identified almost simultaneously by two chemists, the Englishman William Crookes and the Frenchman Claude-Auguste Lamy, both leveraging the then-nascent technique of flame spectroscopy.[1][2]

The Advent of Spectroscopy

The groundwork for thallium's discovery was laid by the pioneering work of Robert Bunsen and Gustav Kirchhoff in the late 1850s. They developed the first spectroscope, an instrument that could analyze the light emitted by substances when heated in a flame.[3] This powerful new analytical method revealed that each element possessed a unique spectral signature, a series of colored lines that acted as an elemental fingerprint.

Crookes's Green Line

In March 1861, while examining the residues from a sulfuric acid production facility, William Crookes observed a brilliant, instantaneous green line in his spectroscope that did not correspond to any known element.[4][5] He astutely concluded that he had discovered a new element and, inspired by the vibrant hue, named it "thallium," from the Greek word "thallos," meaning a green twig or shoot.[6] Crookes published his findings in the Chemical News on March 30, 1861.[2]

Lamy's Independent Discovery and Isolation

Working independently in France, Claude-Auguste Lamy also observed the same characteristic green spectral line in residues from a sulfuric acid plant that processed pyrite.[1] Crucially, Lamy had access to a larger quantity of the thallium-containing material, which enabled him to not only confirm the presence of a new element but also to be the first to isolate it in metallic form in 1862.[1][5]

The Priority Dispute

The near-simultaneous discoveries led to a priority dispute between Crookes and Lamy. While Crookes was the first to identify and name the element based on its spectral properties, Lamy was the first to isolate the metal and extensively study its chemical and physical characteristics.[1] The controversy was a prominent topic of discussion in the scientific community at the time, highlighting the question of what constitutes the "discovery" of an element: its initial detection or its isolation and characterization.

Discovery and Early Synthesis of this compound

Following the isolation of metallic thallium, the investigation of its compounds began. This compound (Tl₂SO₄), a simple salt of the newly discovered element, soon garnered attention due to its distinct properties and, later, its potent biological effects.

The preparation of this compound in the 19th century was a straightforward chemical process involving the reaction of metallic thallium with sulfuric acid.[7] The resulting salt could then be obtained through crystallization.

Early Applications and Toxicological Profile